4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol
CAS No.: 188297-32-7
Cat. No.: VC8250810
Molecular Formula: C22H22O2
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol - 188297-32-7](/images/structure/VC8250810.png)
Specification
CAS No. | 188297-32-7 |
---|---|
Molecular Formula | C22H22O2 |
Molecular Weight | 318.4 g/mol |
IUPAC Name | 4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol |
Standard InChI | InChI=1S/C22H22O2/c1-13-9-19(10-14(2)21(13)23)17-5-7-18(8-6-17)20-11-15(3)22(24)16(4)12-20/h5-12,23-24H,1-4H3 |
Standard InChI Key | HKWOMTDPFWXIBN-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1O)C)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C)O)C |
Canonical SMILES | CC1=CC(=CC(=C1O)C)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol, reflects its symmetrical biphenyl structure. Two phenolic rings are connected via a para-phenyl linkage, each bearing hydroxyl groups at the 4-position and methyl groups at the 3,5-positions (Figure 1). The molecular formula is C22H22O2, with a molar mass of 318.4 g/mol. Spectroscopic data, including its SMILES string (CC1=CC(=CC(=C1O)C)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C)O)C
), confirm the substituent arrangement.
Physical Characteristics
The compound presents as a light yellow crystalline powder with a density of 1.12 g/cm³ . Its melting point ranges between 221.8°C and 225°C , while the estimated boiling point is 355°C . Solubility in water is limited (24 mg/L at 25°C) , but it dissolves moderately in organic solvents like dimethyl sulfoxide (DMSO) and methanol . The partition coefficient (logP) of 4.27 indicates lipophilicity, suggesting potential membrane permeability in biological systems.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C22H22O2 | |
Molar Mass | 318.4 g/mol | |
Melting Point | 221.8–225°C | |
Boiling Point | 355°C | |
Density | 1.12 g/cm³ | |
Aqueous Solubility (25°C) | 24 mg/L | |
Partition Coefficient (logP) | 4.27 |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to assemble the biphenyl framework. For example, reacting 3,5-dimethylphenol with a dihalogenated benzene precursor under palladium catalysis yields the target compound . Optimized conditions (e.g., 80°C, 12 hours) achieve yields exceeding 70% . Purification via recrystallization from ethanol ensures >98.5% purity .
Scalability and Challenges
Industrial production faces hurdles due to the compound’s low solubility and the need for stringent temperature control during exothermic reactions . Advances in continuous-flow reactors have mitigated these issues, enabling ton-scale manufacturing for polymer applications .
Applications in Material Science and Pharmaceuticals
Polymer Modifications
As a monomer, the compound enhances phenolic resins’ thermal stability. Incorporating it into epoxy resins elevates the glass transition temperature (Tg) by 15–20°C, crucial for electronics packaging . Its methyl groups hinder oxidative degradation, extending polymer lifespans in high-temperature environments .
Antioxidant Activity
The compound’s hydroxyl groups scavenge free radicals, making it effective in stabilizing lubricants and plastics. In polypropylene, concentrations as low as 0.1 wt% reduce oxidation rates by 40% .
Comparative Analysis with Related Compounds
Table 2: Comparison with 3,3',5,5'-Tetramethyl-4,4'-biphenyldiol (CAS 2417-04-1)
Property | 4-[4-(4-Hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol | 3,3',5,5'-Tetramethyl-4,4'-biphenyldiol |
---|---|---|
Molecular Formula | C22H22O2 | C16H18O2 |
Molar Mass | 318.4 g/mol | 242.31 g/mol |
Melting Point | 221.8–225°C | 222–225°C |
Primary Application | Polymer modifiers | Antioxidants |
Solubility in DMSO | High | Moderate |
The structural similarity between these compounds underscores the role of methyl group placement in altering solubility and application suitability .
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